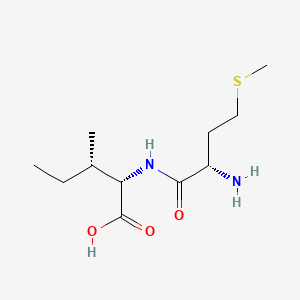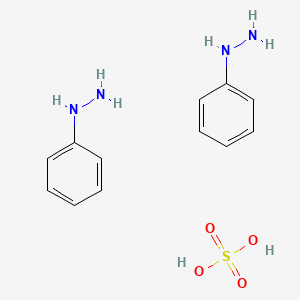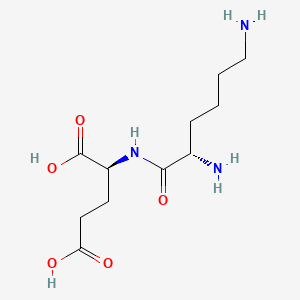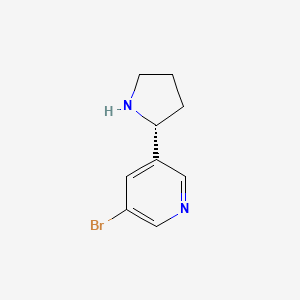
(R)-3-溴-5-(吡咯啉-2-基)吡啶
描述
(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine is an organic compound with a molecular formula of C7H9BrN2. It is a member of the pyridine family, which is a group of heterocyclic aromatic compounds that are used as a starting material in many organic synthesis reactions. It is a colorless solid that is soluble in polar organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound has several applications in synthetic organic chemistry, including its use as a building block for the synthesis of more complex molecules.
科学研究应用
合成和结构分析
- 对映体的合成:已合成了与“(R)-3-溴-5-(吡咯啉-2-基)吡啶”具有结构相似性的吡啶磺酰胺对映体,通过X射线分析、电子圆二色性(ECD)和旋光度(OR)(Zhou et al., 2015)等方法研究了它们的立体结构。
光化学和光物理研究
- 光诱导异构化:对吡啶衍生物如2-(1H-吡唑-5-基)吡啶的研究揭示了光诱导异构化的发生,为这些化合物的光反应提供了见解(Vetokhina et al., 2012)。
催化和化学反应性
- 催化活性:对吸附在沸石上的吡啶的酸性特性进行的研究表明吡啶衍生物在各种反应中可能具有潜在的催化活性,这也可能适用于“(R)-3-溴-5-(吡咯啉-2-基)吡啶”(Ward, 1968)。
聚合物化学
- 聚电解质合成:对类似吡啶化合物合成的高支化聚电解质的研究暗示了在聚合物化学中的潜在应用(Monmoton et al., 2008)。
药物化学
抗肿瘤和抗病毒活性:研究表明某些吡啶衍生物表现出抗肿瘤和抗病毒活性,暗示了类似化合物的潜在药用应用(Varma et al., 2020; Bergstrom et al., 1984)。
生化研究:对吡啶钌(III)配合物的合成、动力学和生物学研究表明了潜在的生化应用(Omondi et al., 2018)。
作用机制
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (sar) of the studied compounds .
生化分析
Biochemical Properties
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating their activity . Additionally, this compound may interact with proteins involved in signal transduction pathways, altering their conformation and function .
Cellular Effects
The effects of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine may activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine involves its binding interactions with biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity . Additionally, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine may interact with transcription factors, influencing gene expression by modulating their binding to DNA . These interactions can lead to changes in cellular function and overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, depending on its stability and degradation rate .
Dosage Effects in Animal Models
The effects of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways . At higher doses, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are observed, where the compound’s activity changes significantly with varying dosages .
Metabolic Pathways
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Understanding the metabolic pathways of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine is crucial for predicting its biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine may localize to specific compartments, influencing its accumulation and activity . The distribution of this compound within tissues also determines its overall biological effects .
Subcellular Localization
The subcellular localization of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine within subcellular structures can influence its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
3-bromo-5-[(2R)-pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQHGHGEPQGOO-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427570 | |
| Record name | 3-Bromo-5-[(2R)-pyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83023-56-7 | |
| Record name | 3-Bromo-5-[(2R)-pyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





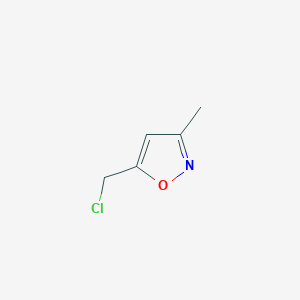

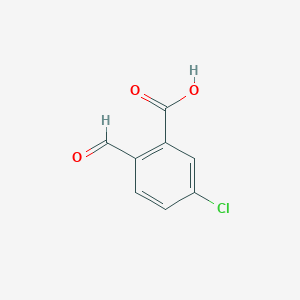
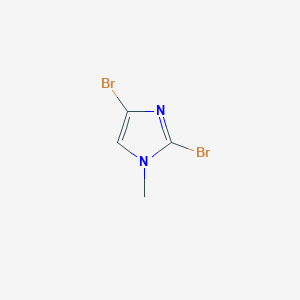


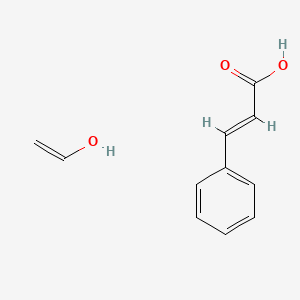
![[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1588327.png)
